N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide
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Overview
Description
The compound is a benzamide derivative with a tetrazole group. Benzamides are a class of compounds containing a carboxamido substituent attached to a benzene ring . Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms . The presence of fluorine atoms can influence the compound’s reactivity and properties due to their high electronegativity .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions . The tetrazole ring can be formed through the reaction of azides with nitriles .Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the benzamide and tetrazole rings, which could have implications for its reactivity and stability .Chemical Reactions Analysis
The compound could potentially undergo reactions at the amide group or at the tetrazole ring. The specifics would depend on the reaction conditions and the other reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorine atoms and the amide group could result in the compound having a relatively high boiling point and being somewhat polar .Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Aromatic Polyimides
Researchers synthesized new diamines and polymerized them with various anhydrides, resulting in polymers with high solubility and thermal stability. These materials could have applications in high-performance polymers due to their desirable properties (Butt et al., 2005).
Investigation of Structural, Thermal, and Mechanical Properties
The discovery of polymorphs of a fluorinated amide highlighted the role of C-H⋅⋅⋅F intermolecular interactions. This study could inform the design of materials with specific mechanical properties (Mondal et al., 2017).
Photocycloaddition and Sensing Applications
Photoaffinity Labeling via Laser Flash Photolysis
Research into fluorinated aryl azides for photoaffinity labeling demonstrated the utility of these compounds in studying biochemical interactions (Schnapp & Platz, 1993).
Selective Luminescence Sensing of Iron(III) Ions
A coordination polymer demonstrated selective luminescence sensing of Fe(3+) ions, suggesting potential applications in selective sensing and dye adsorption (Hu et al., 2015).
Antimicrobial Screening
- Antimicrobial Screening of Thiazolidinone Derivatives: A study on the synthesis and antimicrobial screening of thiazolidinone derivatives incorporating thiazole ring indicated potential therapeutic interventions for microbial diseases (Desai et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O/c1-10-2-4-11(5-3-10)16(24)19-9-15-20-21-22-23(15)12-6-7-13(17)14(18)8-12/h2-8H,9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMKHOXSDGMAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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